

In-Depth Technical Guide: Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-(1,2,4-triazol-1-yl)benzoate*

Cat. No.: *B125665*

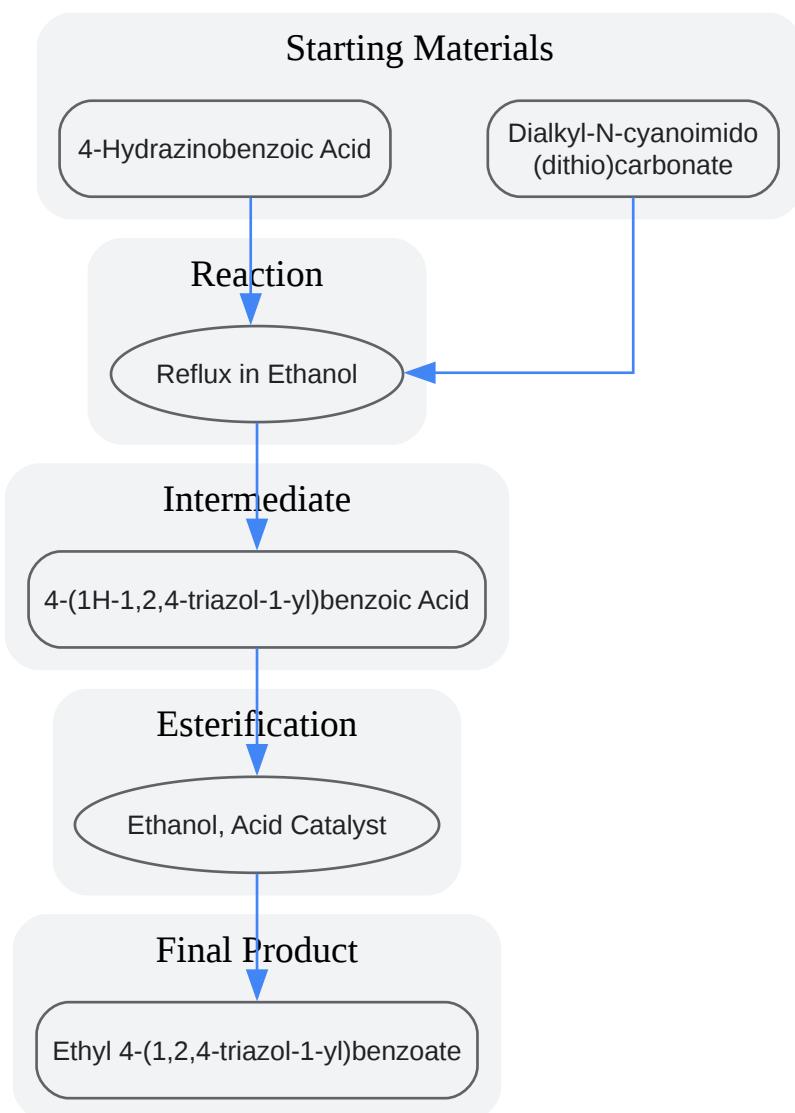
[Get Quote](#)

CAS Number: 143426-48-6

Introduction

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound featuring a benzoate core substituted with a 1,2,4-triazole ring. Its designation as a "protein degrader building block" suggests its potential utility in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents.^[1] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the available technical data on **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** and related compounds, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties


A summary of the key physicochemical properties for **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is presented in the table below.

Property	Value	Source
CAS Number	143426-48-6	[1]
Molecular Formula	C ₁₁ H ₁₁ N ₃ O ₂	[1]
Molecular Weight	217.2 g/mol	[1]
Purity	≥95% (Commercially available)	[1]
Storage	Room temperature	[1]

Synthesis of 1,2,4-Triazole Benzoic Acid Core Structure

While a specific, detailed experimental protocol for the direct synthesis of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is not readily available in the reviewed literature, a general methodology for the synthesis of the core "4-(1H-1,2,4-triazol-1-yl)benzoic acid" structure has been described. This process typically involves the reaction of 4-hydrazinobenzoic acid with a suitable reagent to form the triazole ring. The ethyl ester can then be obtained through standard esterification procedures.

Generalized Synthetic Workflow

[Click to download full resolution via product page](#)

Generalized synthesis of the 4-(1,2,4-triazol-1-yl)benzoic acid core.

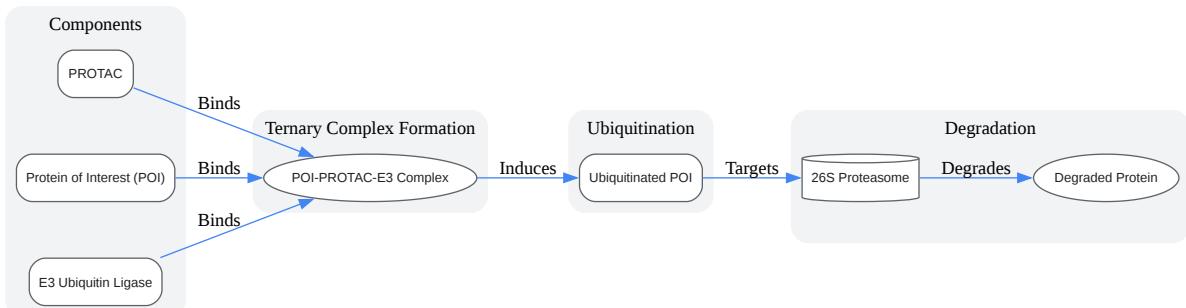
Potential Applications in Drug Development

Anticancer Activity of Related Compounds

The 1,2,4-triazole scaffold is a constituent of several established anticancer agents, such as letrozole and anastrozole, which function as aromatase inhibitors in the treatment of breast cancer.^[2] A study on a series of hybrids of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated their potential as anticancer agents. The *in vitro* cytotoxic activities of these compounds against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines

are summarized below. It is important to note that these data are for structurally related analogs and not for **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** itself.

Compound	MCF-7 IC ₅₀ (μM)	HCT-116 IC ₅₀ (μM)
Hybrid 2	18.7	25.7
Hybrid 5	15.6	23.9
Hybrid 14	17.5	24.8
Hybrid 15	16.3	25.1
Doxorubicin (Ref.)	19.7	22.6


Data from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[\[2\]](#)

The study indicated that some of these hybrid compounds induced apoptosis in MCF-7 cancer cells, suggesting a potential mechanism for their anticancer effects.[\[2\]](#)

Role as a Protein Degrader Building Block

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is classified as a building block for protein degraders, specifically for the construction of PROTACs.[\[1\]](#) PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[\[3\]](#)

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[\[4\]](#) This process offers a powerful strategy to eliminate pathogenic proteins, including those that are considered "undruggable" by traditional small molecule inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 4-(1,2,4-triazol-1-yl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125665#ethyl-4-1-2-4-triazol-1-yl-benzoate-cas-number-143426-48-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com